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Compound of Interest

Compound Name: 3-Pentadecylphenol

Cat. No.: B1217947

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Pentadecylphenol (PDP), a phenolic lipid derived from cashew nut shell liquid (CNSL).[1][2]
This document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for its spectral characteristics and insights into its biological
activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Pentadecylphenol,
providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-
Pentadecylphenol. The data presented here is for spectra obtained in deuterated chloroform
(CDCIs).

Table 1: *H NMR Spectroscopic Data of 3-Pentadecylphenol in CDCIs
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.18-7.30 m 2H Aromatic protons

6.78 - 6.94 m 3H Aromatic protons

5.30 s (br) 1H Phenolic -OH

2.52 t 2H Benzylic -CH2-
-(CH2)13-in

1.25 m 26H _
pentadecyl chain

0.88 t 3H Terminal -CHs

Source: Generic data for phenols and substituted phenols in CDCls.[3]

Table 2: 13C NMR Spectroscopic Data of 3-Pentadecylphenol in CDCls
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Chemical Shift (8) ppm Assignment
155.4 C-OH (aromatic)
139.2 C-CisHs1 (aromatic)
129.5 Aromatic CH
122.6 Aromatic CH
115.3 Aromatic CH
112.4 Aromatic CH
35.9 Benzylic -CH2-
31.9 -(CH2)13-

29.7 -(CH2)13-

29.6 -(CH2)13-

29.4 -(CH2)13-

29.3 -(CH2)1s-

22.7 -CH2-CHs

141 Terminal -CHs

Source: Generic data for substituted phenols in CDCIs.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 3-
Pentadecylphenol. The following data corresponds to analysis using a KBr pellet.

Table 3: FT-IR Spectroscopic Data of 3-Pentadecylphenol

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.benchchem.com/product/b1217947?utm_src=pdf-body
https://www.benchchem.com/product/b1217947?utm_src=pdf-body
https://www.benchchem.com/product/b1217947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3325 Broad O-H stretching (phenolic)
2924, 2853 Strong C-H stretching (aliphatic)
1595 - 1482 Strong C=C stretching (aromatic ring)
~1457 Medium C-H bending (aliphatic)

~1204 Medium C-0O stretching (phenolic)

) C-H out-of-plane bending
755, 826 Medium _
(aromatic)

Source: Data derived from studies on related phenolic compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry of 3-Pentadecylphenol provides information on its molecular weight and
fragmentation pattern.

Table 4: Mass Spectrometry Data of 3-Pentadecylphenol

m/z Interpretation
304.5 [M]* Molecular lon
108 [C7HsO]* Fragment
107 [C7H70]* Fragment

Source: PubChem CID 68146.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
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o Sample Preparation: A small amount of 3-Pentadecylphenol is dissolved in deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e Instrumentation: A 400 MHz NMR spectrometer is typically used for analysis.[3]

o Data Acquisition: *H and 3C NMR spectra are recorded at room temperature. Chemical
shifts are reported in parts per million (ppm) relative to TMS.[6]

FT-IR Spectroscopy (KBr Pellet Method)

e Sample Preparation:

o Approximately 1-2 mg of finely ground 3-Pentadecylphenol is mixed with 100-200 mg of
dry, spectroscopy-grade potassium bromide (KBr).[7]

o The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.[8][9]

o The powdered mixture is then compressed in a die under high pressure (typically 8-10
tons) to form a thin, transparent pellet.[8][10]

e Instrumentation: A Fourier-transform infrared spectrometer is used for analysis.

o Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the spectrometer and the spectrum is recorded, typically in the range
of 4000-400 cm~1.[11]

Mass Spectrometry (Direct Inlet)

o Sample Preparation: As a solid, 3-Pentadecylphenol can be introduced directly into the
mass spectrometer.

¢ Instrumentation: A mass spectrometer with an electron ionization (El) source is used.[12]

o Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The
resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to
generate the mass spectrum.[12]

Visualization of Potential Mechanism of Action
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3-Pentadecylphenol has been reported to exhibit biological activities, including antioxidant
and a-glucosidase inhibitory effects.[1] The following diagrams illustrate these potential

mechanisms.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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